molecular formula C13H16ClNO B3332153 1-(Chloroacetyl)-4-phenylpiperidine CAS No. 87358-96-1

1-(Chloroacetyl)-4-phenylpiperidine

Cat. No.: B3332153
CAS No.: 87358-96-1
M. Wt: 237.72 g/mol
InChI Key: SNQBZDZYDIVNSB-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-phenylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the piperidine ring and a phenyl group attached to the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloroacetyl)-4-phenylpiperidine can be synthesized through several methods. One common approach involves the reaction of 4-phenylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:

4-Phenylpiperidine+Chloroacetyl chlorideThis compound+HCl\text{4-Phenylpiperidine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Phenylpiperidine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

1-(Chloroacetyl)-4-phenylpiperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives or substituted amides.

    Oxidation: Products include N-oxides or other oxidized forms.

    Reduction: Products include alcohols or other reduced derivatives.

Scientific Research Applications

1-(Chloroacetyl)-4-phenylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-phenylpiperidine involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloroacetyl)-4-methylpiperidine
  • 1-(Chloroacetyl)-4-ethylpiperidine
  • 1-(Chloroacetyl)-4-isopropylpiperidine

Uniqueness

1-(Chloroacetyl)-4-phenylpiperidine is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes and proteins.

Properties

IUPAC Name

2-chloro-1-(4-phenylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-10-13(16)15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQBZDZYDIVNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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